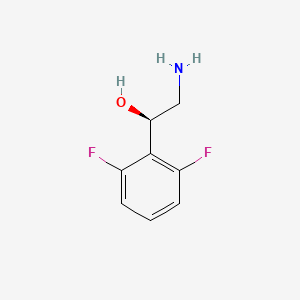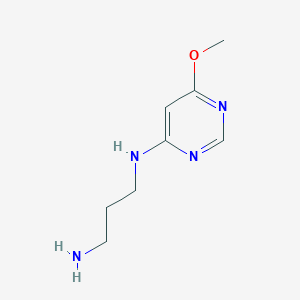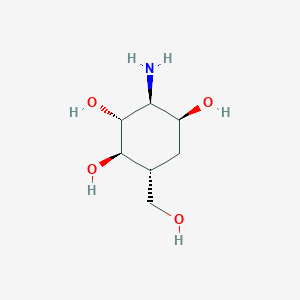
(1R,2R,3S,4S,6R)-3-Amino-6-(hydroxymethyl)cyclohexane-1,2,4-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R,3S,4S,6R)-3-Amino-6-(hydroxymethyl)cyclohexane-1,2,4-triol is a cyclohexane derivative with multiple hydroxyl groups and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,3S,4S,6R)-3-Amino-6-(hydroxymethyl)cyclohexane-1,2,4-triol typically involves the following steps:
Starting Material: The synthesis often begins with a suitable cyclohexane derivative that can be functionalized.
Functionalization: Introduction of hydroxyl groups at specific positions on the cyclohexane ring through reactions such as hydroxylation.
Amination: Introduction of the amino group at the desired position using amination reactions.
Hydroxymethylation: Addition of a hydroxymethyl group to the cyclohexane ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield optimization. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,3S,4S,6R)-3-Amino-6-(hydroxymethyl)cyclohexane-1,2,4-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl and amino groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized cyclohexane derivatives.
Scientific Research Applications
(1R,2R,3S,4S,6R)-3-Amino-6-(hydroxymethyl)cyclohexane-1,2,4-triol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2R,3S,4S,6R)-3-Amino-6-(hydroxymethyl)cyclohexane-1,2,4-triol involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups allow it to form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules, potentially affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
(1R,2R,3S,4S,6R)-3-Amino-6-(hydroxymethyl)cyclohexane-1,2,4-triol: Unique due to its specific stereochemistry and functional groups.
Cyclohexane-1,2,4-triol: Lacks the amino and hydroxymethyl groups, resulting in different chemical properties and reactivity.
Amino-cyclohexane derivatives: May have different positions and numbers of amino groups, affecting their biological and chemical behavior.
Properties
Molecular Formula |
C7H15NO4 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
(1R,2R,3S,4S,6R)-3-amino-6-(hydroxymethyl)cyclohexane-1,2,4-triol |
InChI |
InChI=1S/C7H15NO4/c8-5-4(10)1-3(2-9)6(11)7(5)12/h3-7,9-12H,1-2,8H2/t3-,4+,5+,6-,7-/m1/s1 |
InChI Key |
PFDAVRXLZIYAFH-VOQCIKJUSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@H]1O)N)O)O)CO |
Canonical SMILES |
C1C(C(C(C(C1O)N)O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


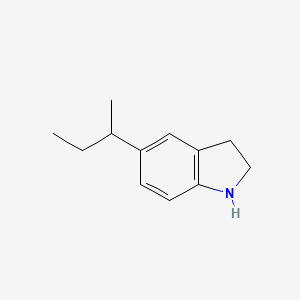
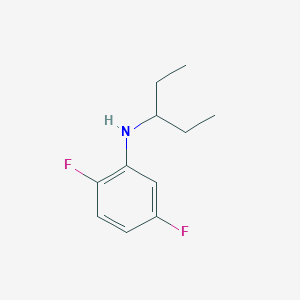
![7-Bromo-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13335049.png)
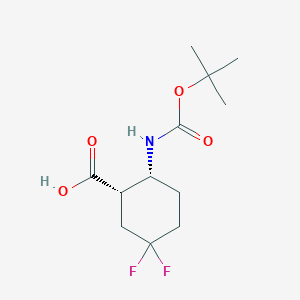
![tert-Butyl 8-oxooctahydro-2H-pyrido[1,2-a]pyrazine-2-carboxylate](/img/structure/B13335060.png)
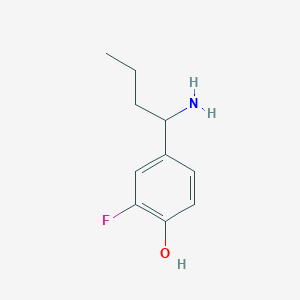
![(1S,3S,4R)-7-(tert-Butoxycarbonyl)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13335068.png)

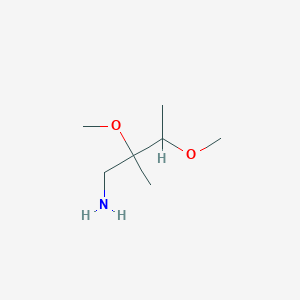
![2-[(But-3-yn-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13335094.png)
![7-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B13335119.png)
![4,4-Difluoro-N-((S)-3-((1R,3R,5S)-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)adamantane-1-carboxamide](/img/structure/B13335122.png)
